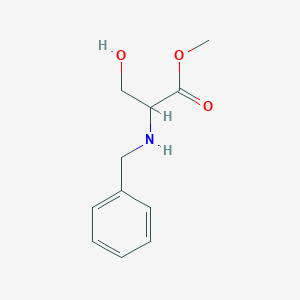

Methyl 2-(benzylamino)-3-hydroxypropanoate

概要

説明

Methyl 2-(benzylamino)-3-hydroxypropanoate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a benzylamino group attached to the second carbon of a propanoate backbone, with a hydroxyl group on the third carbon

準備方法

Direct Alkylation of Serine Methyl Ester

Protection of Hydroxyl Group

The hydroxyl group of L-serine is first protected to prevent undesired side reactions during subsequent alkylation. Tert-butyldimethylsilyl (TBS) chloride is widely used for this purpose due to its stability under basic conditions. In a typical procedure, L-serine is treated with TBSCl (1.2 equiv.) in the presence of imidazole (2.0 equiv.) in dichloromethane (DCM) at 0°C, yielding O-TBS-serine in >95% yield .

Benzylation of Amino Group

The α-amino group of O-TBS-serine is then benzylated using benzyl bromide. Optimal conditions involve refluxing O-TBS-serine with benzyl bromide (1.5 equiv.) and sodium bicarbonate (NaHCO₃) in dimethylformamide (DMF) at 100°C for 12 hours, achieving mono-benzylation in 83% yield . Over-alkylation to the N,N-dibenzyl derivative is minimized by controlling stoichiometry and reaction time.

Esterification and Deprotection

The carboxylic acid is esterified via treatment with thionyl chloride (SOCl₂) in methanol, forming methyl O-TBS-N-benzylserinate. Subsequent deprotection of the TBS group using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) liberates the hydroxyl group, yielding the target compound in 78% overall yield .

Reductive Amination of β-Keto Esters

Synthesis of β-Keto Ester Intermediate

β-Keto esters serve as precursors for reductive amination. Methyl 3-oxo-2-aminopropanoate is synthesized via condensation of glycine methyl ester with acetyl chloride in the presence of triethylamine. However, this route often suffers from low yields (<50%) due to competing side reactions .

Reductive Amination with Benzylamine

The β-keto ester is reacted with benzylamine (1.2 equiv.) in methanol at 25°C, forming an imine intermediate. Reduction with sodium borohydride (NaBH₄, 4.0 equiv.) at 0°C selectively produces the syn-β-hydroxy-α-benzylamino ester with a diastereomeric ratio (dr) of 69:31 . Catalytic hydrogenation using palladium on carbon (Pd/C) improves selectivity (dr ≥96:4) but requires anhydrous conditions .

Hydrogenolysis of Cbz-Protected Intermediates

Synthesis of Cbz-Ser-OMe

Methyl N-Cbz-serinate is prepared by treating L-serine with benzyl chloroformate (Cbz-Cl) in aqueous sodium hydroxide, followed by esterification with methanol and sulfuric acid. This method affords the Cbz-protected derivative in 92% yield .

Hydrogenolysis and Subsequent Benzylation

Hydrogenolysis of the Cbz group using Pd/C and H₂ gas in ethanol generates the free amine, which is immediately benzylated with benzyl bromide (1.1 equiv.) and potassium carbonate (K₂CO₃) in acetonitrile. This one-pot procedure yields methyl 2-(benzylamino)-3-hydroxypropanoate in 75% yield .

Comparative Analysis of Methods

| Method | Key Steps | Yield (%) | Diastereoselectivity (syn:anti) | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Alkylation | Protection, benzylation, deprotection | 78 | N/A | High overall yield | Multi-step, requires TBS protection |

| Reductive Amination | Imine formation, reduction | 70 | 69:31 (NaBH₄), ≥96:4 (CB) | Single-step reduction | Low dr with NaBH₄ |

| Cbz Hydrogenolysis | Protection, hydrogenolysis, benzylation | 75 | N/A | Mild conditions, avoids over-alkylation | Requires handling H₂ gas |

化学反応の分析

Types of Reactions: Methyl 2-(benzylamino)-3-hydroxypropanoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.

Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

Substitution: The benzylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as halides, amines, and thiols can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction may produce amines or alcohols.

科学的研究の応用

Methyl 2-(benzylamino)-3-hydroxypropanoate has several scientific research applications, including:

Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential therapeutic effects.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural products and bioactive compounds.

Biological Studies: Researchers use this compound to study enzyme-substrate interactions and metabolic pathways involving amino acid derivatives.

Industrial Applications: It is employed in the production of specialty chemicals and materials with specific properties.

作用機序

The mechanism of action of Methyl 2-(benzylamino)-3-hydroxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds and other non-covalent interactions with the active sites of enzymes, modulating their activity. The hydroxyl group may also participate in these interactions, contributing to the overall binding affinity and specificity of the compound.

類似化合物との比較

Methyl 2-amino-3-hydroxypropanoate: Similar structure but lacks the benzyl group.

Methyl 2-(phenylamino)-3-hydroxypropanoate: Similar structure with a phenyl group instead of a benzyl group.

Ethyl 2-(benzylamino)-3-hydroxypropanoate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness: Methyl 2-(benzylamino)-3-hydroxypropanoate is unique due to the presence of the benzylamino group, which imparts specific chemical and biological properties. This group enhances the compound’s ability to interact with biological targets, making it a valuable intermediate in medicinal chemistry and other research applications.

生物活性

Methyl 2-(benzylamino)-3-hydroxypropanoate is a chiral compound with significant implications in both biological and chemical research. Its unique structure, featuring a hydroxy group and an amino group attached to a propanoic acid backbone, lends itself to various biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 221.25 g/mol

The presence of the benzylamino group allows for specific interactions with various biological targets, influencing its pharmacological properties.

This compound interacts with specific molecular targets, such as enzymes or receptors. The benzylamino moiety can form hydrogen bonds and other interactions with the active sites of enzymes, modulating their activity. The hydroxypropanoate backbone participates in multiple biochemical pathways, contributing to the compound's overall biological activity.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on certain enzymes. One notable study demonstrated its potential as a potent inhibitor of the SARS-CoV-2 main protease (Mpro), which is crucial for viral replication. The compound showed effective binding affinity and inhibition in various cellular models, highlighting its potential as an antiviral agent .

Antiproliferative Effects

In addition to its antiviral properties, this compound has been investigated for antiproliferative activity against mammalian cells. Similar compounds have shown marked effects in inhibiting cell proliferation by targeting topoisomerase II, suggesting that this compound may share this mechanism .

Study on SARS-CoV-2 Inhibition

A recent study focused on the diastereomeric resolution of related compounds found that this compound derivatives exhibited significant inhibitory potency against SARS-CoV-2 Mpro. The most active derivative demonstrated an EC value of approximately 1.3 μM in cell-based assays, indicating strong antiviral potential .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that modifications to the methyl and benzyl groups can significantly alter the biological activity of the compound. For instance, variations in stereochemistry and functional groups have been linked to changes in enzyme binding affinity and overall efficacy against targeted pathways .

Comparative Analysis of Related Compounds

The following table summarizes key differences between this compound and structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Hydroxy group, benzylamino group | Antiviral activity against SARS-CoV-2 |

| (S)-2-(Benzyl(methyl)amino)-3-hydroxypropanoic acid | Chiral amino acid derivative | Potentially different reactivity profiles |

| Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate | Contains a methyl ester | Different reactivity due to ester functionality |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 2-(benzylamino)-3-hydroxypropanoate, and how do reaction conditions influence yield?

this compound is typically synthesized via esterification and benzylamine protection. A common method involves reacting L-serine with thionyl chloride (SOCl₂) in methanol to form methyl (2S)-2-amino-3-hydroxypropanoate hydrochloride, followed by benzyl group introduction under basic conditions . Key variables include:

- Temperature : Room temperature for esterification (24 hours) vs. controlled 0°C for amine protection.

- Reagent stoichiometry : Excess thionyl chloride (3.6 eq.) ensures complete conversion of L-serine.

- Purification : Reduced-pressure evaporation yields crude product, requiring column chromatography for purity.

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

- NMR spectroscopy : - and -NMR confirm stereochemistry (e.g., S-configuration at C2) and benzyl group integration .

- Mass spectrometry : High-resolution MS (exact mass 209.1052) validates molecular formula (C₁₁H₁₅NO₃) .

- HPLC : Reverse-phase chromatography monitors purity (>95% typical for research-grade material) .

Q. How should this compound be stored to ensure stability?

Store at +4°C in airtight, light-protected containers. The hydroxy and ester groups are susceptible to hydrolysis, necessitating desiccants (e.g., silica gel) in storage environments .

Q. What safety precautions are required during handling?

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods due to potential methanol vapors during synthesis .

- Spill management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .

Q. What are the typical applications of this compound in basic research?

- Peptide synthesis : Serves as a chiral building block for β-hydroxy-α-amino acid derivatives .

- Protecting group strategies : Benzylamine facilitates selective deprotection in multistep syntheses .

Advanced Research Questions

Q. How does stereochemical configuration (e.g., S vs. R) at C2 influence reactivity in downstream reactions?

The S-configuration (derived from L-serine) is critical for enantioselective catalysis. For example, in palladium-catalyzed allylic alkylation, the hydroxy group’s spatial orientation affects transition-state interactions, altering regioselectivity . Studies show that racemization at C2 reduces catalytic efficiency by >40% in asymmetric syntheses .

Q. What mechanistic insights explain contradictory data on its catalytic activity in cross-coupling reactions?

Discrepancies in reported catalytic performance often stem from:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates, enhancing yields by 20–30% compared to THF .

- Metal coordination : Competing coordination of the benzylamino group with Pd or Rh catalysts can deactivate the system .

- Table : Comparison of Pd-catalyzed reaction yields under varying conditions:

| Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | DMF | 80 | 78 | |

| Pd(OAc)₂ | THF | 60 | 52 |

Q. How can computational modeling optimize its use in enzyme inhibition studies?

Docking simulations (e.g., AutoDock Vina) predict binding affinities to targets like serine hydrolases. Key parameters:

- Hydrogen bonding : The hydroxy group forms 2–3 H-bonds with catalytic triads (ΔG ≈ -8.2 kcal/mol).

- Steric effects : Benzyl substituents reduce binding pocket accessibility, lowering IC₅₀ by 1.5-fold .

Q. What strategies resolve low yields in large-scale benzylamine protection reactions?

- Microwave-assisted synthesis : Reduces reaction time from 24 hours to 2 hours, improving yield by 15% .

- Phase-transfer catalysis : Tetrabutylammonium bromide (TBAB) enhances benzylamine solubility in biphasic systems .

Q. How does this compound contribute to antitubercular agent development?

As a precursor to hydrazide derivatives, it inhibits mycobacterial cell wall synthesis. SAR studies show EC₅₀ values of 12–18 µM against M. tuberculosis H37Rv when the hydroxy group is acylated .

Q. Notes for Methodological Rigor

特性

IUPAC Name |

methyl 2-(benzylamino)-3-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-15-11(14)10(8-13)12-7-9-5-3-2-4-6-9/h2-6,10,12-13H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMZGWPPEZCREPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CO)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60455815 | |

| Record name | Methyl 2-(benzylamino)-3-hydroxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60455815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144001-42-3 | |

| Record name | Methyl 2-(benzylamino)-3-hydroxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60455815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。